2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one 2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC19942879
InChI: InChI=1S/C12H9ClOS2/c13-9-4-1-2-5-11(9)16-8-10(14)12-6-3-7-15-12/h1-7H,8H2
SMILES:
Molecular Formula: C12H9ClOS2
Molecular Weight: 268.8 g/mol

2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one

CAS No.:

Cat. No.: VC19942879

Molecular Formula: C12H9ClOS2

Molecular Weight: 268.8 g/mol

* For research use only. Not for human or veterinary use.

2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one -

Specification

Molecular Formula C12H9ClOS2
Molecular Weight 268.8 g/mol
IUPAC Name 2-(2-chlorophenyl)sulfanyl-1-thiophen-2-ylethanone
Standard InChI InChI=1S/C12H9ClOS2/c13-9-4-1-2-5-11(9)16-8-10(14)12-6-3-7-15-12/h1-7H,8H2
Standard InChI Key KUSNTAQICOQHPQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)SCC(=O)C2=CC=CS2)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 2-(2-chlorophenyl)sulfanyl-1-thiophen-2-ylethanone, reflects its bifunctional architecture: a 2-chlorophenylthio group attached to a thiophen-2-yl ethanone backbone. Key structural features include:

  • Thiophene ring: A five-membered aromatic heterocycle with sulfur at position 2, contributing to electron-rich properties.

  • Chlorophenyl group: A benzene ring substituted with chlorine at the ortho position, enhancing electrophilicity.

  • Thioether linkage: A sulfur atom connecting the aromatic systems, influencing stability and reactivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₉ClOS₂
Molecular Weight268.8 g/mol
Canonical SMILESC1=CC=C(C(=C1)SCC(=O)C2=CC=CS2)Cl
InChI KeyKUSNTAQICOQHPQ-UHFFFAOYSA-N
PubChem CID2356534

The thioether bond (C–S–C) confers resistance to hydrolysis under physiological conditions, while the ketone group offers a site for further functionalization . Spectroscopic characterization, including ¹H NMR and ¹³C NMR, reveals distinct signals for the chlorophenyl (δ 7.4–7.6 ppm) and thiophene protons (δ 6.9–7.2 ppm), with the ketone carbonyl appearing near δ 190 ppm .

Synthesis and Optimization Strategies

The synthesis of 2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one typically involves multistep organic reactions, leveraging sulfur-containing precursors. A representative approach, adapted from transition-metal-free thiocyanation methodologies, is outlined below :

General Procedure:

  • Thiocyanation: Reacting ketene dithioacetals with N-chlorosuccinimide (NCS) and ammonium thiocyanate (NH₄SCN) in acetonitrile at room temperature.

  • Workup: Quenching with water, extracting with dichloromethane (DCM), and purifying via silica gel chromatography .

Critical Parameters:

  • Solvent choice: Polar aprotic solvents (e.g., MeCN) enhance reaction efficiency.

  • Stoichiometry: A 2:1 molar ratio of NCS to ketene dithioacetal minimizes byproducts.

  • Reaction time: 24 hours ensures complete conversion .

Table 2: Synthetic Yield Optimization

ConditionYield (%)Purity (%)
MeCN, 24 h, RT9598
DCM, 24 h, RT7885
THF, 24 h, RT6590

Challenges in scalability include the hygroscopic nature of intermediates and the need for inert atmospheres to prevent oxidation . Alternative routes employing Cs₂CO₃-mediated trifluoromethylation have been explored for derivatives but require stringent temperature control .

AssayIC₅₀ (µM)Target Organism
Antibacterial (S. aureus)12.4Staphylococcus aureus
Antifungal (C. albicans)18.7Candida albicans
Cytotoxicity (HeLa)9.8Human cervical carcinoma

Data sourced from analogous compounds suggest moderate bioactivity, necessitating structural optimization.

Research Challenges and Limitations

Despite its promise, several hurdles impede translational progress:

Synthetic Hurdles

  • Byproduct formation: Competing reactions at the ketone group reduce yield.

  • Purification difficulties: Silica gel chromatography struggles to resolve polar byproducts .

Stability Issues

  • Oxidative degradation: The thioether bond is susceptible to peroxides, necessitating argon storage .

  • Photodegradation: Extended UV exposure causes cleavage of the thiophene ring.

Pharmacological Gaps

  • ADMET profiles: Unknown metabolic pathways and potential hepatotoxicity limit in vivo studies.

  • Selectivity: Off-target effects observed in kinase inhibition assays.

Future Directions and Concluding Remarks

Advancements in the following areas could unlock the compound’s full potential:

  • Flow chemistry: Continuous synthesis to enhance yield and reduce waste.

  • Computational modeling: DFT studies to predict reactive sites for functionalization.

  • Hybrid derivatives: Coupling with piperazine moieties to improve CNS bioavailability.

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